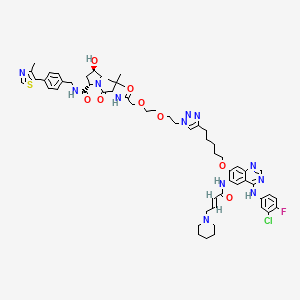

PROTAC EGFR degrader 2

Description

Properties

Molecular Formula |

C58H72ClFN12O8S |

|---|---|

Molecular Weight |

1151.8 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[5-[4-(3-chloro-4-fluoroanilino)-6-[[(E)-4-piperidin-1-ylbut-2-enoyl]amino]quinazolin-7-yl]oxypentyl]triazol-1-yl]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H72ClFN12O8S/c1-38-53(81-37-64-38)40-16-14-39(15-17-40)32-61-56(76)49-29-43(73)34-72(49)57(77)54(58(2,3)4)67-52(75)35-79-27-26-78-25-23-71-33-42(68-69-71)12-7-5-10-24-80-50-31-47-44(55(63-36-62-47)65-41-18-19-46(60)45(59)28-41)30-48(50)66-51(74)13-11-22-70-20-8-6-9-21-70/h11,13-19,28,30-31,33,36-37,43,49,54,73H,5-10,12,20-27,29,32,34-35H2,1-4H3,(H,61,76)(H,66,74)(H,67,75)(H,62,63,65)/b13-11+/t43-,49+,54-/m1/s1 |

InChI Key |

PXQHEFZTJMGFAP-QLJGRUAOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)/C=C/CN8CCCCC8)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)C=CCN8CCCCC8)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degraders

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It covers the molecular interactions, effects on signaling pathways, quantitative efficacy data, and detailed experimental protocols for validation.

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] An EGFR-targeting PROTAC is comprised of three distinct chemical moieties: a ligand that binds to EGFR, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting them.[1][3]

The mechanism is initiated when the PROTAC molecule simultaneously binds to both the EGFR protein and the E3 ligase, forming a ternary complex .[4][5][6] This induced proximity positions the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the EGFR protein.[3] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[2] The proteasome then unfolds and degrades the polyubiquitinated EGFR into small peptides. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple EGFR proteins.[3]

Caption: The catalytic cycle of PROTAC-mediated EGFR degradation.

Disruption of Downstream EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][7] By inducing the degradation of EGFR, PROTACs effectively abolish all its functions, including kinase activity and scaffolding roles, leading to a potent and durable shutdown of these oncogenic pathways.

Key signaling cascades affected include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell growth and proliferation.[3][7]

-

PI3K/AKT/mTOR Pathway: A critical pathway for promoting cell survival, growth, and metabolism.[1][3]

Inhibition of these pathways by EGFR degradation leads to cell cycle arrest and apoptosis in cancer cells.[8][9]

Caption: PROTACs block EGFR signaling by inducing receptor degradation.

Quantitative Data Presentation

The efficacy of PROTACs is quantified by two key metrics: the DC50, which is the concentration required to degrade 50% of the target protein, and the IC50, the concentration that inhibits 50% of a cellular process, such as cell viability.[10][11][12]

| PROTAC | E3 Ligase | EGFR Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| Compound 14 | CRBN | EGFRDel19 | HCC827 | 0.26 | 4.91 | [13] |

| PROTAC 6 | CRBN | EGFRDel19 | HCC827 | 3.57 | 6 | [14] |

| MS39 (Cmpd 6) | VHL | EGFRL858R | H3255 | 3.3 | N/A | [2] |

| MS154 (Cmpd 10) | CRBN | EGFRL858R | H3255 | 25 | N/A | [2] |

| PROTAC 3 | VHL | EGFRDel19 | HCC827 | 11.7 | N/A | [8] |

| PROTAC 10 | VHL | EGFRDel19 | HCC827 | 34.8 | 220 | [9][13] |

| PROTAC 2 | CRBN | EGFRDel19 | HCC827 | 45.2 | 180 | [9][13] |

N/A: Not available in the cited literature. Data represents a selection from published studies and may vary based on experimental conditions.

Experimental Protocols

Protocol: Western Blot for EGFR Degradation Assessment

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[15][16]

Methodology:

-

Cell Seeding and Treatment: Plate cancer cells (e.g., HCC827) in 6-well plates and allow them to adhere for 24 hours. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media, wash cells with ice-cold Phosphate-Buffered Saline (PBS), and add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel and run electrophoresis until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against total EGFR (e.g., Rabbit anti-EGFR) overnight at 4°C.[17]

-

Wash the membrane 3 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

-

Also, probe for a loading control protein (e.g., GAPDH or β-Actin) to ensure equal protein loading.[18]

-

-

Detection and Analysis: Wash the membrane 3 times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine the percentage of EGFR degradation relative to the vehicle control.

Caption: Standardized workflow for Western Blot analysis of protein degradation.

Protocol: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination process.[19][20][21][22]

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HEK293T or the target cancer cell line) in 10 cm dishes. After adherence, treat the cells with the PROTAC degrader (at a concentration known to cause degradation, e.g., 100 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

-

Immunoprecipitation (IP):

-

Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation to capture EGFR and its ubiquitinated forms.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads multiple times with wash buffer to remove non-specific binders.

-

Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western Blotting as described above.

-

Detection: Probe one membrane with an anti-EGFR antibody to confirm successful immunoprecipitation. Probe a second, identical membrane with an anti-Ubiquitin antibody. An increase in the high-molecular-weight smear in the PROTAC-treated lane indicates an increase in polyubiquitinated EGFR.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 21. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Representative PROTAC EGFR Degrader: Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR). While detailed synthetic protocols for the specific molecule designated "PROTAC EGFR degrader 2" are not publicly available, this document outlines its known chemical and biological properties and presents a detailed synthesis of a structurally and functionally analogous EGFR degrader. Furthermore, it includes key experimental protocols for the evaluation of such compounds and visual representations of the underlying biological pathways and experimental workflows.

Chemical Structure and Biological Activity of this compound

This compound is a potent and effective molecule for inducing the degradation of EGFR. Its chemical structure and key biological activity metrics are summarized below.

Chemical Structure:

-

Molecular Formula: C₅₈H₇₂ClFN₁₂O₈S

-

CAS Number: 3031336-58-7

(Image of the chemical structure of this compound would be placed here if available in a compatible format. A textual description is provided instead.)

The structure consists of a ligand that binds to the EGFR protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, characteristic of a PROTAC molecule.

Quantitative Biological Data:

| Parameter | Value | Description |

| IC₅₀ | 4.0 nM | The half maximal inhibitory concentration, indicating the potency of the compound in inhibiting cancer cell proliferation. |

| DC₅₀ | 36.51 nM | The half maximal degradation concentration, representing the concentration of the compound required to degrade 50% of the target protein (EGFR). |

Representative Synthesis of a Gefitinib-Based EGFR PROTAC

Due to the absence of a publicly available, step-by-step synthesis protocol for this compound, we present a detailed, representative synthesis of a well-characterized, gefitinib-based Von Hippel-Lindau (VHL) E3 ligase-recruiting EGFR degrader, compound 6 (MS39) , as described in the scientific literature. This multi-step synthesis is illustrative of the general strategies employed for creating EGFR PROTACs.

Overall Synthetic Scheme:

The synthesis involves the preparation of three key building blocks: the EGFR-binding moiety derived from gefitinib, the VHL E3 ligase ligand, and a linker, followed by their sequential coupling.

Experimental Protocol for the Synthesis of a Representative EGFR PROTAC (Compound 6, MS39):

Step 1: Synthesis of the Linker-Gefitinib Moiety

-

Reaction: A nucleophilic substitution reaction is carried out between a gefitinib precursor containing a reactive amine and a linker precursor with a suitable leaving group (e.g., a bromoalkyl group).

-

Reagents and Conditions:

-

Gefitinib precursor

-

Bromo-linker

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Reaction is typically stirred at room temperature for several hours to overnight.

-

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the linker-gefitinib intermediate.

Step 2: Synthesis of the VHL Ligand-Linker Moiety

-

Reaction: The VHL ligand precursor is coupled to the other end of the linker. This is often an amide bond formation.

-

Reagents and Conditions:

-

VHL ligand precursor with a free carboxylic acid or amine

-

Linker with a corresponding amine or carboxylic acid

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

The reaction is stirred at room temperature.

-

-

Work-up and Purification: Similar to Step 1, the product is isolated through extraction and purified using column chromatography.

Step 3: Final Coupling to Yield the PROTAC Molecule

-

Reaction: The linker-gefitinib moiety from Step 1 is coupled with the VHL ligand-linker moiety from Step 2.

-

Reagents and Conditions: The choice of reaction depends on the functional groups at the ends of the two intermediates. It is commonly an amide coupling or a nucleophilic substitution.

-

Work-up and Purification: The final PROTAC molecule is purified to a high degree using techniques such as preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of EGFR PROTACs.

3.1. EGFR Degradation Assay via Western Blotting

-

Cell Culture and Treatment: Cancer cell lines expressing EGFR (e.g., HCC827, H1975) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC EGFR degrader or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the EGFR levels are normalized to the loading control.

3.2. Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the PROTAC EGFR degrader for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: After the incubation period, a cell proliferation reagent (e.g., CCK-8 or MTT) is added to each well.

-

Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

4.1. EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

4.2. PROTAC EGFR Degrader Mechanism of Action

Caption: Mechanism of action of a PROTAC EGFR degrader.

4.3. Experimental Workflow for EGFR PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation of an EGFR PROTAC.

The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery of PROTAC EGFR Degrader 2

For Immediate Release

In the relentless pursuit of more effective cancer treatments, the discovery of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift. This technical guide delves into the core scientific principles and experimental foundations behind a significant advancement in this field: the discovery of PROTAC EGFR degrader 2. This molecule represents a promising strategy to overcome the challenges of drug resistance in cancers driven by the Epidermal Growth Factor Receptor (EGFR), particularly in non-small-cell lung cancer (NSCLC).

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the quantitative data, experimental methodologies, and the intricate signaling pathways involved in the action of this compound.

Quantitative Data Summary

The efficacy of this compound and its analogs is underpinned by robust quantitative data. The following tables summarize the key performance indicators of these molecules, offering a clear comparison of their degradation capabilities and cellular effects.

| Compound | E3 Ligase Ligand | Target Cell Line | DC50 (nM)[1][2][3] | Dmax (%)[3] | IC50 (nM)[4][5] |

| This compound | CRBN | HCC827 | 45.2 | ~87 at 96h | 180 |

| PROTAC 10 | VHL | HCC827 | 34.8 | N/A | 220 |

| Gefitinib | N/A | HCC827 | N/A | N/A | 4.74 |

| This compound* | N/A | N/A | 36.51 | N/A | 4.0 |

Note: Data from a commercial vendor, which may represent a distinct compound or reflect variations in experimental conditions.

Mechanism of Action and Signaling Pathways

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate EGFR. This bifunctional molecule consists of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This induced proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome.

The degradation of EGFR disrupts downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6] By eliminating the entire receptor protein, PROTACs can potentially overcome resistance mechanisms that arise from mutations in the kinase domain, which is a common limitation of traditional EGFR inhibitors.

Key Experimental Protocols

The discovery and characterization of this compound involved a series of meticulous experiments. The following sections detail the methodologies for the key assays performed.

Western Blotting for EGFR Degradation

This assay is fundamental to quantifying the degradation of the target protein.

Objective: To determine the concentration- and time-dependent degradation of EGFR in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: HCC827 cells, which harbor an EGFR exon 19 deletion, are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4 to 96 hours).[3]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for EGFR. A primary antibody against a housekeeping protein, such as β-actin, is used as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the EGFR levels are normalized to the β-actin levels. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are calculated from the resulting data.[1][3]

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PROTAC EGFR Degrader 2 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a specific Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. We will refer to the molecule available commercially as "PROTAC EGFR degrader 2" and its closely related, scientifically published counterpart, compound 17 , a nitroreductase (NTR)-responsive PROTAC. This document details its mechanism of action, presents comparative quantitative data, and provides detailed experimental protocols for its characterization.

Introduction to EGFR and Targeted Degradation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, through overexpression or mutation, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] While small-molecule tyrosine kinase inhibitors (TKIs) have been a mainstay of EGFR-targeted therapy, acquired resistance often limits their long-term efficacy.[3][4]

Targeted protein degradation, utilizing technologies like PROTACs, offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They function by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome. This event-driven, catalytic mechanism can overcome the limitations of traditional occupancy-driven inhibitors.

Mechanism of Action

General PROTAC Mechanism

A PROTAC molecule consists of three key components: a ligand that binds the target protein (EGFR), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a flexible linker connecting the two. The formation of the POI-PROTAC-E3 ligase ternary complex brings the target protein into close proximity with the cellular degradation machinery, leading to its polyubiquitination and destruction by the 26S proteasome.

References

- 1. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

E3 Ligase Recruitment by PROTAC EGFR Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of representative Epidermal Growth Factor Receptor (EGFR) Proteolysis Targeting Chimeras (PROTACs), with a focus on their recruitment of E3 ubiquitin ligases to induce EGFR degradation. As "PROTAC EGFR degrader 2" is a general descriptor rather than a specific molecule, this guide details the characteristics and methodologies associated with several well-characterized EGFR PROTACs, including VHL-recruiting and CRBN-recruiting degraders.

Introduction to PROTAC-mediated EGFR Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. An EGFR PROTAC consists of three key components: a ligand that binds to EGFR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing EGFR and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional occupancy-based inhibition of EGFR.

This guide will focus on the following representative EGFR PROTACs:

-

MS39 (Compound 6): A VHL-recruiting degrader based on the EGFR inhibitor Gefitinib.[1]

-

MS154 (Compound 10): A CRBN-recruiting degrader also based on Gefitinib.[1]

-

C6: A CRBN-recruiting degrader.[2]

-

Compound 14: A CRBN-recruiting degrader based on Gefitinib.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative EGFR PROTAC degraders. These values are crucial for comparing the potency and efficacy of different degraders.

| PROTAC | E3 Ligase Recruited | Target EGFR Mutation | IC50 (nM) | Cell Line | Reference |

| MS39 (Compound 6) | VHL | Exon 19 deletion | - | HCC827 | |

| L858R | - | H3255 | |||

| MS154 (Compound 10) | CRBN | Exon 19 deletion | - | HCC827 | |

| L858R | - | H3255 | |||

| C6 | CRBN | L858R/T790M/C797S | 10.3 | H1975-TM | [2] |

| Compound 14 | CRBN | Exon 19 deletion | 4.91 (96h) | HCC827 | [3] |

| PROTAC | E3 Ligase Recruited | Target EGFR Mutation | DC50 (nM) | Cell Line | Reference |

| MS39 (Compound 6) | VHL | Exon 19 deletion | 5.0 | HCC827 | [1] |

| L858R | 3.3 | H3255 | [1] | ||

| MS154 (Compound 10) | CRBN | Exon 19 deletion | 11 | HCC827 | |

| L858R | 25 | H3255 | |||

| C6 | CRBN | L858R/T790M/C797S | 10.2 | H1975-TM | [2] |

| Del19/T790M/C797S | 36.5 | - | [2] | ||

| Compound 14 | CRBN | Exon 19 deletion | 0.261 | HCC827 | [3] |

| L858R | 20.57 | Ba/F3 | [3] |

| PROTAC | Target | Kd (nM) | Reference |

| Gefitinib (parental inhibitor) | EGFR WT | 1.1 ± 2 | [1] |

| EGFR L858R | 0.8 ± 2 | [1] | |

| MS39 (Compound 6) | EGFR WT | 11 ± 3 | [1] |

| EGFR L858R | 12 ± 7 | [1] | |

| MS154 (Compound 10) | EGFR WT | 1.8 ± 4 | [1] |

| EGFR L858R | 3.8 ± 5 | [1] | |

| C6 | EGFR L858R/T790M/C797S | 240.2 | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC-mediated degradation is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for evaluating EGFR degradation.

EGFR Signaling Pathway

Caption: EGFR Signaling Pathway.

General PROTAC Mechanism of Action

Caption: PROTAC Mechanism of Action.

Experimental Workflow for EGFR Degradation Assay

Caption: EGFR Degradation Workflow.

Detailed Experimental Methodologies

The following sections provide detailed methodologies for the key experiments used to characterize EGFR PROTACs. These protocols are based on published literature and should be adapted as necessary for specific laboratory conditions.

Cellular Degradation Assay (Western Blot)

This assay is the primary method for determining the degradation of EGFR in cells following PROTAC treatment.

-

Cell Culture and Seeding:

-

Culture human non-small cell lung cancer cell lines, such as HCC827 (EGFR exon 19 deletion) or H3255 (EGFR L858R mutation), in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

-

PROTAC Treatment:

-

Prepare stock solutions of the EGFR PROTAC (e.g., MS39, MS154) in DMSO.

-

Dilute the PROTAC to the desired concentrations in cell culture media.

-

Treat the cells for various time points (e.g., 2, 4, 8, 12, 24 hours) and with a range of concentrations (e.g., 1 nM to 10 µM) to determine the dose-response and kinetics of degradation.[3]

-

Include a vehicle control (DMSO) and potentially a negative control PROTAC (with a mutated E3 ligase binder) or the parental EGFR inhibitor.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on an 8-10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EGFR (and phospho-EGFR, and downstream signaling proteins like AKT and ERK as needed) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the EGFR band intensity to the loading control.

-

Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

-

Determine the DC50 value (the concentration at which 50% of the protein is degraded) by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.

-

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay is used to confirm the formation of the EGFR-PROTAC-E3 ligase ternary complex in cells.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HCC827) and treat with the PROTAC degrader (e.g., 100 nM) for a short period (e.g., 2-4 hours) to maximize ternary complex formation before significant degradation occurs. Include vehicle and negative controls.

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or EGFR overnight at 4°C with gentle rotation. An isotype-matched IgG should be used as a negative control.

-

Add protein A/G agarose beads to the antibody-lysate mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting as described in section 4.1, probing for EGFR and the E3 ligase. The presence of EGFR in the E3 ligase immunoprecipitate (and vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of EGFR in a cell-free system.

-

Reagents:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C or DDB1-CRBN)

-

Recombinant EGFR (kinase domain or full-length)

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer

-

-

Assay Procedure:

-

Set up the ubiquitination reaction by combining the E1, E2, E3, EGFR, ubiquitin, and ATP in the reaction buffer.

-

Add the PROTAC at various concentrations. Include a no-PROTAC control.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

-

Detection of Ubiquitinated EGFR:

-

Analyze the reaction products by Western blotting, using an antibody against EGFR to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

-

Conclusion

The development of PROTACs targeting EGFR represents a promising therapeutic strategy to overcome the limitations of traditional inhibitors, particularly in the context of drug resistance. The ability of these molecules to recruit E3 ubiquitin ligases like VHL and CRBN to induce the degradation of mutant EGFR has been demonstrated through a variety of in vitro and cellular assays. This technical guide provides a framework for understanding and evaluating the performance of EGFR PROTACs. The provided quantitative data, signaling pathway diagrams, and detailed experimental methodologies serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further research and optimization of these degraders hold the potential for developing novel and effective treatments for EGFR-driven cancers.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

An In-depth Technical Guide to the Binding Affinity of PROTAC EGFR Degraders to EGFR Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Proteolysis-targeting chimeras (PROTACs) offer a promising strategy to overcome this resistance by inducing the degradation of the entire EGFR protein, including its mutated forms. This technical guide provides a detailed overview of the binding affinity and degradation efficacy of PROTAC EGFR degraders against clinically relevant EGFR mutants.

Note on "PROTAC EGFR degrader 2": Publicly available scientific literature does not provide specific binding affinity data (e.g., Kd values) for a compound explicitly named "this compound" against a comprehensive panel of EGFR mutants. While some vendor information indicates an IC50 of 4.0 nM and a DC50 of 36.51 nM, the specific mutant EGFR context is not specified[1][2]. Therefore, this guide presents a broader view, summarizing data from several well-characterized EGFR PROTACs to illustrate the principles and methodologies in the field.

Data Presentation: Binding Affinity and Degradation Efficacy of EGFR PROTACs

The following tables summarize the binding affinities (Kd), degradation potencies (DC50), and inhibitory concentrations (IC50) of various PROTACs against wild-type (WT) and mutant forms of EGFR.

Table 1: Binding Affinity (Kd) of EGFR PROTACs to EGFR Variants

| PROTAC Name | EGFR Variant | Kd (nM) | E3 Ligase Recruited | Reference |

| MS39 (compound 6) | EGFR WT | 11 ± 3 | VHL | [3] |

| EGFR L858R | 12 ± 7 | VHL | [3] | |

| MS154 (compound 10) | EGFR WT | 1.8 ± 4 | CRBN | [3] |

| EGFR L858R | 3.8 ± 5 | CRBN | [3] | |

| MS9427 | EGFR WT | 7.1 | VHL | [4] |

| EGFR L858R | 4.3 | VHL | [4] |

Table 2: Degradation Potency (DC50) of EGFR PROTACs against EGFR Mutants

| PROTAC Name | Cell Line | EGFR Mutant | DC50 (nM) | E3 Ligase Recruited | Reference |

| PROTAC EGFR degrader 9 (C6) | H1975-TM | EGFRL858R/T790M/C797S | 10.2 | CRBN | [5] |

| PC-9-TMb | EGFRDel19/T790M/C797S | 36.5 | CRBN | [5] | |

| H1975 | EGFRL858R/T790M | 88.5 | CRBN | [5] | |

| PC-9 | EGFRDel19 | 75.4 | CRBN | [5] | |

| MS39 (compound 6) | HCC-827 | EGFRDel19 | 5.0 | VHL | [6][7] |

| H3255 | EGFRL858R | 3.3 | VHL | [6][7] | |

| MS154 (compound 10) | HCC-827 | EGFRDel19 | 11 | CRBN | [6] |

| H3255 | EGFRL858R | 25 | CRBN | [6] | |

| Compound 14 | HCC-827 | EGFRDel19 | 0.26 | CRBN | [6] |

| Ba/F3-EGFRL858R | EGFRL858R | 20.57 | CRBN | [6] | |

| CP17 | HCC827 | EGFRDel19 | 0.49 | VHL | [6] |

| 1q | H1975 | EGFRL858R/T790M | 355.9 | CRBN | [8] |

| 6h | Ba/F3-EGFRDel19/T790M/C797S | EGFRDel19/T790M/C797S | 8 | VHL | [9] |

| PROTAC EGFR degrader 6 | HCC827 | EGFRDel19 | 45.2 | Not Specified | [10] |

Table 3: Anti-proliferative Activity (IC50) of EGFR PROTACs in EGFR-Mutant Cell Lines

| PROTAC Name | Cell Line | EGFR Mutant | IC50 (nM) | Reference |

| PROTAC EGFR degrader 9 (C6) | PC-9-TMb | EGFRDel19/T790M/C797S | 43.5 | [5] |

| H1975 | EGFRL858R/T790M | 46.2 | [5] | |

| PC-9 | EGFRDel19 | 17.5 | [5] | |

| Compound 14 | HCC827 | EGFRDel19 | 4.91 | [6] |

| CP17 | H1975 | EGFRL858R/T790M | 32 | [11] |

| HCC827 | EGFRDel19 | 1.6 | [6] | |

| 6h | Ba/F3-EGFRDel19/T790M/C797S | EGFRDel19/T790M/C797S | 20 | [9] |

| DDC-01-163 | Not Specified | Allosteric Mutant-Selective | 45 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of EGFR degraders.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions.

Objective: To determine the binding affinity (Kd) of the PROTAC to purified EGFR protein (wild-type or mutant).

Materials:

-

SPR instrument (e.g., Biacore™)

-

Sensor chips (e.g., CM5, SA)

-

Immobilization reagents (e.g., amine coupling kit)

-

Purified recombinant EGFR protein (WT or mutant)

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol:

-

Surface Preparation: The E3 ligase (e.g., VHL or Cereblon) is typically immobilized on the sensor chip surface. This allows for the analysis of multiple PROTAC-target combinations.[12][13] Alternatively, the EGFR protein can be captured on the chip.

-

Analyte Preparation: Prepare a series of dilutions of the PROTAC and the target protein in running buffer.

-

Binding Measurement:

-

To measure the binary interaction between the PROTAC and the immobilized E3 ligase, inject the PROTAC dilutions over the sensor surface and record the response.

-

To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface.[13][14]

-

-

Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the PROTAC-EGFR interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant EGFR protein (WT or mutant)

-

PROTAC compound

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze the purified EGFR protein against the desired buffer.

-

Dissolve the PROTAC in the same final dialysis buffer to minimize heats of dilution.

-

Typically, the protein solution (e.g., 5-50 µM) is placed in the sample cell, and the PROTAC solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.[15]

-

-

Titration:

-

Perform a series of small, sequential injections of the PROTAC solution into the protein-containing sample cell.

-

The heat released or absorbed upon binding is measured after each injection.

-

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, n, and ΔH.[15]

Cell-Based EGFR Degradation Assay (Western Blot)

This assay is used to quantify the reduction in total EGFR protein levels within cells following treatment with a PROTAC.

Objective: To determine the DC50 (concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (maximum degradation).

Materials:

-

EGFR-mutant cancer cell lines (e.g., H1975, HCC827)

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-EGFR, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary anti-EGFR antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 value is calculated by plotting the percentage of remaining EGFR protein against the PROTAC concentration and fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway.

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: Workflow for evaluating PROTAC EGFR degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Unveiling the Architecture: A Technical Guide to the Structural Biology of a PROTAC EGFR Degrader Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology underpinning the formation of a ternary complex involving a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR). As a pivotal signaling protein frequently implicated in cancer, understanding the precise molecular interactions that lead to its degradation is paramount for the rational design of novel therapeutics. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and critical molecular pathways involved.

Quantitative Analysis of EGFR Degraders

The efficacy of PROTAC EGFR degraders is determined by their ability to form a stable ternary complex with EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR. The following table summarizes key quantitative data for representative EGFR PROTACs, including a specific Cereblon (CRBN)-based degrader referred to in the literature as "PROTAC 2".[1][2]

| Compound Name | E3 Ligase Recruited | Target EGFR Mutation | DC50 (nM) | IC50 (nM) | Cell Line | Reference |

| PROTAC 2 | CRBN | Deletion in Exon 19 (del19) | 45.2 | 180 | HCC827 | [1][2] |

| PROTAC 10 | VHL | Deletion in Exon 19 (del19) | 34.8 | 220 | HCC827 | [1][2] |

| Compound 6 (MS39) | VHL | del19 / L858R+T790M | 5.0 / 3.3 | Not Reported | HCC827 / H3255 | [3] |

| Compound 10 | VHL | del19 / L858R+T790M | 11 / 25 | Not Reported | HCC827 / H3255 | [3] |

| CP17 | VHL | del19 / L858R+T790M | ~1 | 32 (H1975) | HCC827 / H1975 | [4][5] |

Note: While extensive biophysical data such as binding affinities (Kd) for the binary and ternary complexes of "PROTAC EGFR degrader 2" are not publicly available, the DC50 and IC50 values provide a strong indication of its cellular efficacy.

Visualizing the Molecular Logic

To appreciate the context and mechanism of PROTAC-mediated EGFR degradation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of intracellular signaling events that regulate cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a common driver of cancer.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Mechanism of Action for an EGFR PROTAC

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[8] One end of the PROTAC binds to the target protein (EGFR), and the other end recruits an E3 ubiquitin ligase, forming a ternary complex.

Caption: General mechanism of PROTAC-mediated degradation of EGFR.

Experimental Workflow for Structural Elucidation

Determining the high-resolution structure of a PROTAC-induced ternary complex is a multi-step process that typically involves protein expression and purification, complex formation, and structural analysis by techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM).[9][10]

Caption: Workflow for determining the structure of a PROTAC ternary complex.

Detailed Experimental Protocols

While specific protocols for "this compound" are not publicly available, this section outlines generalized, yet detailed, methodologies for the key experiments required to characterize such a ternary complex, based on established practices in the field.[10][11]

Protein Expression and Purification

Objective: To obtain high-purity EGFR kinase domain and E3 ligase complex (e.g., VHL-ElonginB-ElonginC; VCB) for structural and biophysical studies.

-

Expression System:

-

EGFR Kinase Domain (human, residues 696-1022): Typically expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. A hexahistidine (6xHis) tag is often fused to the N- or C-terminus for purification.

-

VCB Complex: The three components (VHL, ElonginB, and ElonginC) are often co-expressed in Escherichia coli (e.g., BL21(DE3) strain). Each component can be cloned into a polycistronic vector to ensure stoichiometric expression.

-

-

Purification Protocol (General):

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication or high-pressure homogenization.

-

Clarification: The lysate is clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) resin column. After washing with a low-imidazole buffer, the His-tagged protein is eluted with a high-imidazole gradient.

-

Tag Cleavage (Optional): If a cleavable tag is used, the eluted protein is incubated with a specific protease (e.g., TEV or PreScission) to remove the tag.

-

Reverse Affinity Chromatography: The protein solution is passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography (SEC): The protein is further purified using a gel filtration column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step also ensures the protein is monodisperse.

-

Concentration and Storage: The purified protein is concentrated to a desired concentration (e.g., 10-20 mg/mL for crystallography) and flash-frozen in liquid nitrogen for storage at -80°C.

-

Biophysical Characterization of Ternary Complex Formation

Objective: To quantify the binding affinities and thermodynamics of the binary and ternary complexes.

-

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: Purified proteins and the PROTAC are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.

-

Binary Interactions:

-

To measure PROTAC binding to EGFR, the protein (e.g., 10-20 µM) is placed in the sample cell, and the PROTAC (e.g., 100-200 µM) is titrated from the syringe.

-

The same is done for the PROTAC and the E3 ligase complex.

-

-

Ternary Complex Formation:

-

EGFR (e.g., 10-20 µM) and a saturating concentration of the PROTAC are placed in the sample cell.

-

The E3 ligase complex (e.g., 100-200 µM) is then titrated from the syringe. The resulting thermogram reveals the thermodynamics of ternary complex formation.

-

-

Data Analysis: The data are fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

-

-

Surface Plasmon Resonance (SPR):

-

Immobilization: One protein (e.g., His-tagged EGFR) is immobilized on a sensor chip (e.g., Ni-NTA or CM5 chip via amine coupling).

-

Binary Interactions: The PROTAC or the E3 ligase is flowed over the chip at various concentrations to determine the on-rate (ka) and off-rate (kd), from which the Kd is calculated.

-

Ternary Complex Formation: A constant, saturating concentration of the PROTAC is mixed with varying concentrations of the E3 ligase. This mixture is then flowed over the immobilized EGFR. The resulting sensorgrams indicate the kinetics of ternary complex formation and dissociation. A key indicator of a stable ternary complex is a significantly slower dissociation rate compared to the binary interactions.

-

Structural Determination by Cryo-Electron Microscopy

Objective: To obtain a high-resolution 3D structure of the EGFR-PROTAC-E3 ligase ternary complex.[9][12]

-

Sample Preparation:

-

The purified ternary complex is formed by incubating the three components at a slight molar excess of the PROTAC and one of the protein partners.

-

The complex is then purified by SEC to remove any unbound components and aggregates.

-

The peak corresponding to the ternary complex is collected and concentrated to an appropriate concentration (typically 1-5 mg/mL).

-

-

Vitrification:

-

A small volume (e.g., 3 µL) of the concentrated complex is applied to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).

-

The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot). This process freezes the sample in a thin layer of amorphous ice.

-

-

Data Collection:

-

The vitrified grids are loaded into a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

A large dataset of movies (thousands to hundreds of thousands) is automatically collected.

-

-

Image Processing and 3D Reconstruction:

-

The raw movies are subjected to motion correction and contrast transfer function (CTF) estimation.

-

Individual particles (images of the ternary complex) are picked from the micrographs.

-

These particles are then subjected to 2D classification to remove junk particles and identify different views of the complex.

-

An initial 3D model is generated, followed by 3D classification and refinement to achieve a high-resolution 3D density map.

-

-

Model Building and Refinement:

-

The atomic models of the individual proteins (if available) are docked into the cryo-EM density map.

-

The models are then manually adjusted and refined against the map using software like Coot and Phenix to generate the final atomic structure of the ternary complex.

-

This guide provides a foundational understanding of the structural and mechanistic aspects of PROTAC-mediated EGFR degradation. The presented data, visualizations, and protocols offer a framework for researchers to design and evaluate novel EGFR degraders with enhanced therapeutic potential.

References

- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]

- 10. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 12. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of PROTAC EGFR Degrader 2

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a well-established driver in various cancers, making it a prominent target for therapeutic intervention. While traditional small-molecule inhibitors have shown clinical efficacy, acquired resistance often limits their long-term benefit.

Proteolysis Targeting Chimera (PROTAC) technology offers a revolutionary therapeutic modality that shifts the paradigm from protein inhibition to targeted protein degradation.[2] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs induce the ubiquitination and subsequent elimination of the target protein.[3][4]

This guide provides a comprehensive overview of the in vitro characterization of PROTAC EGFR degrader 2 , a potent molecule designed to induce the selective degradation of EGFR. We will detail its mechanism of action, present key quantitative data, and provide standardized protocols for its evaluation.

Mechanism of Action: Targeted Protein Degradation

Unlike conventional inhibitors that function through occupancy-driven pharmacology, PROTACs act catalytically to remove proteins.[2] The process begins when the PROTAC molecule simultaneously binds to the target protein (EGFR) and an E3 ubiquitin ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[4] The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, repeating the cycle.[2][6]

Overview of the EGFR Signaling Pathway

EGFR activation by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal domain.[7] These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2 and Shc, which initiate downstream signaling cascades.[8][9] The two major pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily regulates cell proliferation, invasion, and metastasis.[7]

-

PI3K-AKT-mTOR Pathway : A critical cascade controlling cell growth, survival, and motility.[9]

By inducing the degradation of EGFR, a PROTAC effectively dismantles the primary node of these signaling networks, leading to a more profound and sustained inhibition of downstream signaling compared to traditional kinase inhibitors.

Quantitative In Vitro Profile

The efficacy of this compound has been quantified through cellular assays to determine its antiproliferative and degradation activities.

| Parameter | Value | Cell Line | Description | Reference |

| IC₅₀ | 4.0 nM | Not Specified | Half-maximal inhibitory concentration for cell proliferation. | [10][11] |

| DC₅₀ | 36.51 nM | Not Specified | Half-maximal degradation concentration of EGFR protein. | [10][11] |

Note: Another CRBN-based degrader, also named "PROTAC 2" in a specific publication, was reported to have a DC₅₀ of 45.2 nM and an IC₅₀ of 180 nM in HCC827 cells, which harbor an EGFR exon 19 deletion.[12][13] It is crucial for researchers to confirm the specific molecule and its associated data when designing experiments.

Experimental Protocols & Workflow

The in vitro characterization of an EGFR PROTAC involves a series of assays to confirm its mechanism of action, potency, and selectivity.

Cell Culture and Treatment

-

Cell Line Selection : Use human non-small-cell lung cancer (NSCLC) cell lines with known EGFR mutations, such as HCC827 (exon 19 deletion) or H3255 (L858R mutation).[14] Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Plating : Seed cells in appropriate well plates (e.g., 6-well for Western Blot, 96-well for viability) and allow them to adhere overnight.

-

Treatment : Prepare serial dilutions of this compound in DMSO, then dilute further in culture medium. The final DMSO concentration should be ≤ 0.1%. Treat cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours).

Western Blotting for Protein Degradation

-

Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

-

Mechanism Validation : To confirm degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1-10 µM MG-132) or a ubiquitination inhibitor (e.g., 5 µM MLN-4924) for 2-4 hours before adding the PROTAC.[12][13] A rescue of EGFR levels in the presence of the inhibitor confirms a UPS-mediated mechanism.

Cell Proliferation Assay (IC₅₀ Determination)

-

Procedure : Seed cells in a 96-well plate. After overnight adherence, treat with a range of PROTAC concentrations for 72-96 hours.

-

Measurement : Use a commercially available kit such as CellTiter-Glo® (Promega) or an MTT assay.

-

CellTiter-Glo® : Add reagent directly to wells, incubate, and measure luminescence.

-

MTT : Add MTT reagent, incubate for 2-4 hours, solubilize formazan crystals with DMSO or Sorenson’s buffer, and measure absorbance at ~570 nm.

-

-

Analysis : Plot cell viability against the log of the PROTAC concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.

Target Ubiquitination Assay

-

Treatment : Treat cells with this compound (at a concentration near the DC₅₀) and MG-132 (to allow accumulation of ubiquitinated protein) for 4-8 hours.

-

Immunoprecipitation (IP) : Lyse cells in IP lysis buffer. Incubate the lysate with an anti-EGFR antibody and protein A/G agarose beads overnight at 4°C to pull down EGFR.

-

Western Blot : Wash the beads extensively. Elute the bound proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination.

Conclusion

This compound is a powerful chemical tool for inducing the selective, intracellular degradation of EGFR. Its characterization relies on a systematic workflow of in vitro assays to quantify its potency (IC₅₀, DC₅₀) and confirm its mechanism of action via the ubiquitin-proteasome system. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary information to effectively utilize and evaluate this molecule, paving the way for further investigation into targeted protein degradation as a therapeutic strategy for EGFR-driven cancers.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 14. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PROTAC EGFR Degrader Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the degradation of the entire target protein, offering a potentially more potent and durable therapeutic effect. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the pathogenesis of numerous cancers. PROTACs targeting EGFR have emerged as a promising strategy to overcome resistance mechanisms associated with conventional EGFR inhibitors.

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of EGFR-targeting PROTACs. The described methods will enable researchers to quantify target protein degradation, assess the impact on downstream signaling pathways, and determine the consequential effects on cell viability.

Signaling Pathway Overview

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and migration. Key among these are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Dysregulation of this signaling network is a hallmark of many cancers.

PROTAC Mechanism of Action

An EGFR PROTAC is a heterobifunctional molecule composed of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This ternary complex formation brings the E3 ligase in close proximity to EGFR, leading to the ubiquitination of EGFR. The polyubiquitinated EGFR is then recognized and degraded by the proteasome.

Application Note: Western Blot Protocol for Determining PROTAC EGFR Degrader Activity

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and PROTACs that induce the degradation of EGFR have shown significant promise in overcoming drug resistance observed with traditional inhibitors.[1][2][4]

Western blotting is a fundamental and widely used technique to assess the efficacy of PROTAC EGFR degraders. This method allows for the specific detection and quantification of EGFR protein levels in cell lysates, providing a direct measure of PROTAC-induced degradation.[5][6] By analyzing protein levels in a dose- and time-dependent manner, researchers can determine key parameters of a PROTAC's activity, such as its DC50 (the concentration at which 50% of the target protein is degraded).[3][7] This application note provides a detailed protocol for performing a Western blot to evaluate the activity of a PROTAC EGFR degrader.

Data Presentation

The efficacy of a PROTAC EGFR degrader is typically assessed by treating cancer cell lines with increasing concentrations of the compound and subsequently measuring the remaining EGFR protein levels. The results can be summarized in a table to clearly present the dose-dependent degradation.

| PROTAC Concentration (nM) | EGFR Protein Level (Normalized to Loading Control) | % EGFR Degradation |

| 0 (Vehicle) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 10 | 0.52 | 48% |

| 50 | 0.23 | 77% |

| 100 | 0.08 | 92% |

| 500 | 0.05 | 95% |

Signaling Pathway and Experimental Workflow

To understand the biological consequence of EGFR degradation, it is crucial to visualize its position in cellular signaling. Similarly, a clear experimental workflow ensures reproducibility of the Western blot analysis.

Caption: EGFR signaling pathway and the mechanism of PROTAC-mediated degradation.

Caption: Experimental workflow for Western blot analysis of PROTAC EGFR degrader activity.

Experimental Protocol

This protocol is designed for cultured cells and can be adapted based on specific cell lines and experimental goals.

Materials and Reagents:

-

Cell culture medium and supplements

-

PROTAC EGFR degrader of interest

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-EGFR antibody

-

Mouse or rabbit anti-loading control antibody (e.g., β-actin, GAPDH, or tubulin)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG

-

Anti-mouse IgG

-

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Deionized water

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCC827 or H1975, which harbor EGFR mutations) in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC EGFR degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Blocking:

-

After transfer, wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against total EGFR, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10-15 minutes each.

-

Repeat the antibody incubation process for the loading control protein (e.g., β-actin).

-

-

Signal Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the EGFR band to the intensity of the corresponding loading control band for each sample.

-

Calculate the percentage of EGFR degradation for each PROTAC concentration relative to the vehicle-treated control.

-

The DC50 value can be determined by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.[1][3]

-

References

- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]